molecular formula C8H15NO2 B1666301 3-Methyl-N-(3-oxopropyl)butanamide CAS No. 58947-91-4

3-Methyl-N-(3-oxopropyl)butanamide

Cat. No.: B1666301
CAS No.: 58947-91-4
M. Wt: 157.21 g/mol
InChI Key: ONUQLSPIIWGUKV-UHFFFAOYSA-N
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Description

3-Methyl-N-(3-oxopropyl)butanamide (CAS: Not explicitly provided; synonyms include "3-methyl-N-(3-oxopropyl)butanamid") is a synthetic amide compound characterized by a branched butanamide backbone and a 3-oxopropyl substituent on the amide nitrogen. Its molecular formula is inferred as C₈H₁₅NO₂ based on structural analogs. The compound has been identified as a substrate for aminoaldehyde dehydrogenases (AMADH), enzymes involved in the oxidation of aminoaldehydes to carboxylic acids.

Properties

CAS No.

58947-91-4

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-methyl-N-(3-oxopropyl)butanamide

InChI

InChI=1S/C8H15NO2/c1-7(2)6-8(11)9-4-3-5-10/h5,7H,3-4,6H2,1-2H3,(H,9,11)

InChI Key

ONUQLSPIIWGUKV-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NCCC=O

Canonical SMILES

CC(C)CC(=O)NCCC=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-Methyl-N-(3-oxopropyl)butanamide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and applications of 3-Methyl-N-(3-oxopropyl)butanamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes Reference
This compound C₈H₁₅NO₂ ~157.2 Amide, ketone (3-oxopropyl) Substrate for aminoaldehyde dehydrogenases; enzymatic studies.
3-Oxo-N-phenylbutanamide C₁₀H₁₁NO₂ 177.20 Amide, ketone, aromatic (phenyl) Chemical intermediate; physicochemical data available (logP, solubility).
3-Oxo-N-(4-phenylbutan-2-yl)butanamide C₁₄H₁₉NO₂ 233.31 Amide, ketone, branched alkyl Structural analog with enhanced lipophilicity due to phenyl group.
3-Methyl-N-(4-oxo-4-(propylamino)butyl)butanamide C₁₂H₂₄N₂O₂ 228.33 Amide, ketone, secondary amine Safety data available (GHS compliance); industrial or pharmacological potential.
3-Oxo-N,N-di(propan-2-yl)butanamide C₁₀H₁₉NO₂ 185.26 Amide, ketone, steric hindrance (di-isopropyl) Synthetic intermediate; used in organic chemistry.

Key Differences and Implications

Substituent Effects on Reactivity and Stability: The 3-oxopropyl group in the target compound provides a reactive ketone moiety, making it suitable for enzymatic oxidation studies. In contrast, 3-Oxo-N-phenylbutanamide incorporates a phenyl group, enhancing aromatic interactions but reducing solubility in aqueous systems. 3-Methyl-N-(4-oxo-4-(propylamino)butyl)butanamide introduces a secondary amine and extended alkyl chain, which may improve binding to metal catalysts or biological targets.

Physicochemical Properties: 3-Oxo-N-phenylbutanamide has a higher molecular weight (177.20 g/mol) and logP (experimental data cited) compared to the target compound, suggesting greater lipophilicity.

Synthetic and Industrial Relevance: The target compound’s diethylacetal derivative highlights its use in stabilizing reactive intermediates during synthesis. 3-Methyl-N-(4-oxo-4-(propylamino)butyl)butanamide is regulated under GHS guidelines, emphasizing its industrial handling requirements.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Methyl-N-(3-oxopropyl)butanamide
Reactant of Route 2
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3-Methyl-N-(3-oxopropyl)butanamide

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